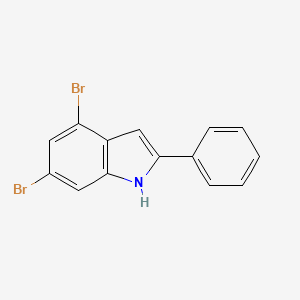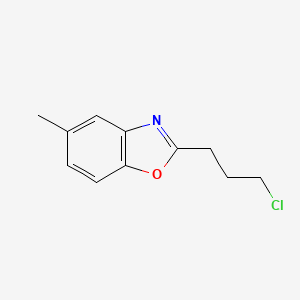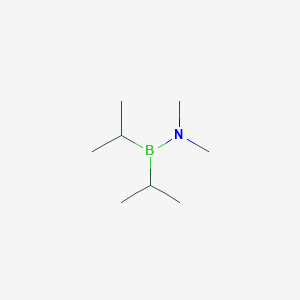
Boranamine, N,N-dimethyl-1,1-bis(1-methylethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Boranamine, N,N-dimethyl-1,1-bis(1-methylethyl)- can be synthesized through various methods. One common approach involves the reaction of borane with N,N-dimethylisopropylamine under controlled conditions. The reaction typically requires an inert atmosphere and a solvent such as tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
In industrial settings, the production of Boranamine, N,N-dimethyl-1,1-bis(1-methylethyl)- often involves large-scale reactors and precise control of temperature and pressure. The use of automated systems ensures consistent quality and yield of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Boranamine, N,N-dimethyl-1,1-bis(1-methylethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boron-containing oxides.
Reduction: It can act as a reducing agent in certain chemical reactions.
Substitution: The amine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions with Boranamine, N,N-dimethyl-1,1-bis(1-methylethyl)- include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boron oxides, while reduction can produce boron hydrides .
Applications De Recherche Scientifique
Boranamine, N,N-dimethyl-1,1-bis(1-methylethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential use in drug delivery systems and as a probe for biological imaging.
Medicine: Research is ongoing to explore its potential as an anticancer agent and in other therapeutic applications.
Industry: It is used in the production of advanced materials and as a component in specialty chemicals.
Mécanisme D'action
The mechanism of action of Boranamine, N,N-dimethyl-1,1-bis(1-methylethyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with these targets, leading to changes in their activity and function. The specific pathways involved depend on the context of its use, such as in catalysis or drug delivery .
Comparaison Avec Des Composés Similaires
Similar Compounds
Boranamine, 1,1-dichloro-N,N-bis(1-methylethyl)-: This compound has a similar structure but includes chlorine atoms, which can alter its reactivity and applications.
Diisopropyl(dimethylamino)borane: Another similar compound with slight variations in its structure and properties.
Uniqueness
Boranamine, N,N-dimethyl-1,1-bis(1-methylethyl)- is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. Its versatility makes it valuable in various fields of research and industry.
Propriétés
Numéro CAS |
90324-59-7 |
|---|---|
Formule moléculaire |
C8H20BN |
Poids moléculaire |
141.06 g/mol |
Nom IUPAC |
N-di(propan-2-yl)boranyl-N-methylmethanamine |
InChI |
InChI=1S/C8H20BN/c1-7(2)9(8(3)4)10(5)6/h7-8H,1-6H3 |
Clé InChI |
QCPKFEPVZYFUOG-UHFFFAOYSA-N |
SMILES canonique |
B(C(C)C)(C(C)C)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


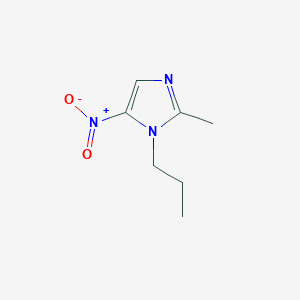
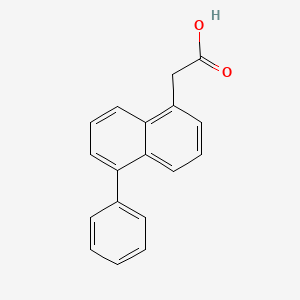
![2-(4-Nitrophenyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B14139384.png)
![10-[2,3-Bis(4-phenothiazin-10-ylphenyl)quinoxalin-6-yl]phenothiazine](/img/structure/B14139395.png)
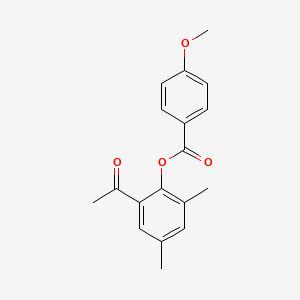
![(1R,3R,4R,4aS,5'S,8aR)-5'-(furan-3-yl)-1-hydroxy-8,8a-bis(hydroxymethyl)-3-methylspiro[1,2,3,4a,5,6-hexahydronaphthalene-4,3'-oxolane]-2'-one](/img/structure/B14139410.png)
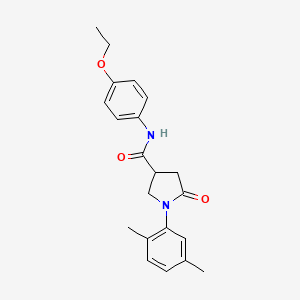
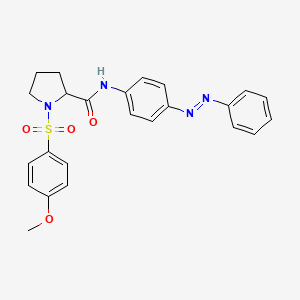

![2-[4-(ethoxyacetyl)piperazin-1-yl]-3-(2-methylpropyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14139429.png)

